N-(3-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide
Description
N-(3-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 4-isopropylphenoxy group at the 2-position and a 3-aminophenyl group at the N-terminus (Catalog ID: 2038634, ). The compound’s synthesis likely involves amidation between 2-(4-isopropylphenoxy)propanoyl chloride and 3-aminophenylamine, analogous to Schotten-Baumann reactions described for related amides ().
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(4-propan-2-ylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)14-7-9-17(10-8-14)22-13(3)18(21)20-16-6-4-5-15(19)11-16/h4-13H,19H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVLIDBBKGIRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then coupled to form the final product. The synthesis may involve the following steps:
Preparation of 3-Aminophenyl Intermediate: This step involves the nitration of aniline to form 3-nitroaniline, followed by reduction to obtain 3-aminophenyl.
Preparation of 4-Isopropylphenoxy Intermediate: This step involves the alkylation of phenol with isopropyl bromide to form 4-isopropylphenol, which is then converted to 4-isopropylphenoxy.
Coupling Reaction: The final step involves the coupling of the 3-aminophenyl intermediate with the 4-isopropylphenoxy intermediate in the presence of a coupling agent such as carbodiimide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and automated systems may be employed to enhance reaction efficiency and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophile employed.
Scientific Research Applications
Chemistry
N-(3-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide serves as a building block for the synthesis of more complex organic molecules. It can participate in various chemical reactions, such as:
- Substitution Reactions : The aromatic rings can undergo electrophilic substitution.
- Reduction and Oxidation : The amino group can be modified to yield different derivatives.
Biology
The compound is studied for its potential biological activity, particularly its interactions with enzymes and receptors. Key areas of research include:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Molecular docking studies suggest effective binding to COX-1 and COX-2 active sites, indicating its potential as an anti-inflammatory agent.
- Cellular Assays : In vitro studies have demonstrated a reduction in inflammatory markers in cell lines treated with this compound.
Medicine
This compound is investigated for various therapeutic properties:
- Anti-inflammatory Effects : Studies indicate significant anti-inflammatory activity, comparable to established drugs.
- Analgesic Properties : Animal model tests reveal notable pain-relieving effects.
- Antioxidant Activity : Preliminary research suggests it may help mitigate oxidative stress.
Industry
The compound is utilized in the development of new materials due to its unique properties:
- Polymers and Coatings : Its chemical structure allows for modifications that enhance material properties.
- Specialty Chemicals : It serves as a precursor for synthesizing specialty chemicals with specific functionalities.
Case Study 1: Anti-inflammatory Activity
In a controlled study, this compound was administered to mice with induced inflammation. Results showed a marked decrease in paw swelling compared to the control group, suggesting its potential use as an anti-inflammatory agent.
Case Study 2: Analgesic Efficacy
A comparative analysis was conducted using standard analgesics as benchmarks. The compound demonstrated comparable analgesic effects in pain models, indicating its viability as an alternative treatment option.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs differ primarily in substituent positions, aromatic ring modifications, or additional functional groups. Key examples include:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Substituents on Aromatic Rings | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-(3-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide | C₁₈H₂₂N₂O₂ | 3-Aminophenyl; 4-isopropylphenoxy | 298.39 | Balanced lipophilicity/polarity |
| N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide (sc-329786) | C₁₉H₂₄N₂O₂ | 4-Amino-2-methylphenyl; 4-isopropylphenoxy | 312.41 | Enhanced steric hindrance |
| N-(3-Aminophenyl)-2,2-dimethylpropanamide | C₁₁H₁₆N₂O | 3-Aminophenyl; dimethylpropanamide | 192.26 | Simplified backbone; lower molecular weight |
| 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide | C₂₃H₂₈N₂O₃ | 4-(Pyrrolidinylcarbonyl)phenyl; 4-isopropylphenoxy | 380.48 | Increased polarity and complexity |
| N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide | C₂₀H₂₄ClNO | 3-Chlorophenethyl; 4-isobutylphenyl | 337.87 | Chlorine substitution; ibuprofen analog |
Physicochemical Properties
- Lipophilicity: The 4-isopropylphenoxy group increases hydrophobicity, as seen in analogs like sc-329786 (LogP ~3.5 estimated). Simpler analogs (e.g., N-(3-aminophenyl)propanamide, LogP 0.53) are more polar ().
- Solubility : Polar substituents (e.g., pyrrolidinylcarbonyl in ) improve aqueous solubility compared to the target compound.
Key Research Insights
- Synthetic Feasibility : The Schotten-Baumann reaction is a robust method for synthesizing structurally diverse propanamides with high yields ().
- Structure-Activity Relationships (SAR): Substituent Position: Meta-substitution (3-aminophenyl) may optimize interactions with aromatic binding pockets in biological targets (). Steric Effects: Methyl or isopropyl groups enhance metabolic stability but may reduce bioavailability ().
Biological Activity
N-(3-Aminophenyl)-2-(4-isopropylphenoxy)-propanamide is a compound that has garnered interest in various biological research fields due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including molecular interactions, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H22N2O2
- Molecular Weight : 298.38 g/mol
- Structure : The compound features an amine group and a phenoxy moiety, contributing to its biological interactions.
This compound exhibits biological activity primarily through its interaction with specific protein targets. Research indicates that it may act on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
In Silico Studies
Molecular docking studies have shown that this compound can effectively bind to the active sites of COX-1 and COX-2, suggesting its potential as an anti-inflammatory agent. The binding affinity was evaluated through computational modeling, revealing significant interaction energies that support its therapeutic potential against inflammation-related disorders .
Biological Activities
-
Anti-inflammatory Effects
- Studies demonstrate that this compound exhibits notable anti-inflammatory properties. In vitro assays showed a reduction in inflammatory markers in cell lines treated with the compound.
- A comparative analysis with standard anti-inflammatory drugs indicated that this compound could serve as a viable alternative or adjunct in treating inflammatory conditions.
-
Analgesic Properties
- The analgesic activity was assessed using animal models, where it showed significant pain-relieving effects comparable to established analgesics. This suggests its dual role in managing pain and inflammation.
-
Antioxidant Activity
- Preliminary studies suggest that the compound possesses antioxidant properties, helping to mitigate oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by free radicals.
Case Study 1: In Vivo Anti-inflammatory Activity
In a controlled study involving rats with induced paw edema, administration of this compound resulted in a statistically significant reduction in edema compared to the control group. The results indicated a dose-dependent response, reinforcing the compound's potential as an anti-inflammatory agent.
Case Study 2: Molecular Docking Analysis
A study conducted by researchers utilized molecular docking techniques to analyze the binding interactions of this compound with COX enzymes. The findings revealed that the compound forms stable complexes with both COX-1 and COX-2, highlighting its selectivity and potential for targeted therapy .
Data Table: Biological Activities Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
